(4-Bromo-2-ethyl-benzyl)-dimethyl-amine
Description
(4-Bromo-2-ethyl-benzyl)-dimethyl-amine is a tertiary amine featuring a brominated benzyl backbone with an ethyl substituent at the 2-position and dimethylamine at the benzylic position. Its molecular formula is C₁₁H₁₆BrN, with a molecular weight of 242.16 g/mol. The bromine atom introduces steric and electronic effects, while the ethyl group enhances hydrophobicity. The dimethylamine moiety contributes to basicity and influences electronic properties such as frontier molecular orbital (FMO) distribution and chemical reactivity.
This compound is structurally analogous to intermediates used in pharmaceutical and materials science research. For example, derivatives like 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (C₁₈H₁₆N₃SBr) share similar bromoaromatic and dimethylamine substituents, which are critical for modulating biological activity and electronic behavior .
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
1-(4-bromo-2-ethylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H16BrN/c1-4-9-7-11(12)6-5-10(9)8-13(2)3/h5-7H,4,8H2,1-3H3 |
InChI Key |
XAOUYUQZSHWGRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Electronic Properties of Select Analogous Compounds
*Estimated values based on computational analogs. †Derived from .
The bromine atom in this compound increases electrophilicity compared to non-halogenated analogs, aligning with trends observed in halogen-substituted piperidones .
Conductivity in Materials Science
While direct data on this compound is lacking, structurally related dimethylamine-doped compounds exhibit high conductivity. For instance, N-DMBI (a dimethylamine derivative) achieves 114 S cm⁻¹ as an n-type dopant, outperforming p-type FeCl₃-doped systems in some contexts . The ethyl and bromo substituents in the target compound may further tune charge transport by modifying π-π stacking or redox potentials.
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